1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(4-hydroxyoxolan-3-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-7-1-3-10(4-2-7)8-5-13-6-9(8)12/h7-9,11-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFHAUKAKDJFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Approaches
The most frequently cited route involves nucleophilic substitution between a piperidine derivative and an oxolan precursor. As outlined in VulcanChem’s technical documentation, the oxolan ring’s hydroxyl group serves as a nucleophilic site, reacting with a halogenated or activated piperidine scaffold. For example, 4-piperidinol derivatives can undergo etherification with 3-hydroxyoxolane precursors under basic conditions. A representative procedure involves:
- Activating the oxolan hydroxyl group via deprotonation using cesium carbonate in acetonitrile.
- Reacting with a piperidine-bearing leaving group (e.g., chloro or tosyl) under reflux to form the ether linkage.
This method parallels the synthesis of analogous piperidinols described by Patel et al., where epichlorohydrin intermediates are employed to construct the oxolane ring. Key challenges include controlling regioselectivity and minimizing oligomerization byproducts, which are mitigated through careful stoichiometry and temperature control.
Epoxide Ring-Opening Reactions
Patent EP3666757A1 discloses a reduction-based strategy for piperidin-4-one intermediates, which can be adapted for 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol. The process involves:
- Synthesizing a tetrahydropyridin-4-ylidene ammonium salt precursor.
- Reducing the salt using lithium aluminium hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®) to yield the piperidine core.
- Functionalizing the piperidine with the oxolane moiety via post-reduction coupling.
While this method is indirect, it offers advantages in stereochemical control, particularly for accessing enantiomerically pure forms of the target compound. The reduction step typically achieves yields of 60–75%, with purity exceeding 90% after chromatographic purification.
Detailed Experimental Procedures
Two-Step Synthesis from Epichlorohydrin and 4-Piperidinol
Adapted from anti-tuberculosis compound syntheses, this protocol illustrates a scalable route:
Step 1: Synthesis of Chiral Epoxide Intermediate
- Combine (S)-(+)-epichlorohydrin (2.4 mmol) with 4-chloro-3-(trifluoromethyl)phenol (2 mmol) in acetonitrile (15 mL).
- Add cesium carbonate (4 mmol) and reflux at 80°C for 12 hours.
- Filter the mixture, evaporate the solvent, and use the crude epoxide intermediate directly in the next step.
Step 2: Piperidine-Oxolane Coupling
- Dissolve the crude epoxide (2 mmol) and 4-piperidinol (2 mmol) in ethanol (15 mL).
- Reflux for 12 hours, monitor reaction completion via HPLC.
- Purify by silica gel chromatography (hexane/ethyl acetate gradient) to isolate 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol as a white solid (19–50% yield over two steps).
Alternative Single-Pot Method
A modified single-pot approach eliminates intermediate purification:
- Mix 3-hydroxyoxolane (1.5 eq) with 4-piperidinol hydrochloride (1 eq) in dimethylformamide (DMF).
- Add potassium tert-butoxide (3 eq) and heat at 60°C for 6 hours.
- Quench with water, extract with dichloromethane, and concentrate to obtain the crude product.
- Recrystallize from ethanol/water (4:1) to achieve 65% purity, with further purification via preparative HPLC.
Reaction Optimization and Mechanistic Insights
Solvent and Base Selection
Yields improve significantly with polar aprotic solvents like acetonitrile or DMF, which stabilize transition states during nucleophilic attack. Cesium carbonate outperforms weaker bases (e.g., K₂CO₃) by enhancing the oxolane hydroxyl’s nucleophilicity without promoting side reactions. Substituting DMF for acetonitrile increases reaction rates but may lower yields due to carbamate byproduct formation.
Temperature and Stoichiometry Effects
Elevated temperatures (80–100°C) accelerate epoxide ring-opening but risk racemization in chiral intermediates. A 1.2:1 molar ratio of epichlorohydrin to phenol minimizes bis-ether byproducts, as excess epoxide favors monosubstitution.
Chromatographic Purification Challenges
Silica gel chromatography remains the gold standard for purification, though the compound’s polarity necessitates gradients up to 100% ethyl acetate. Alternative methods like centrifugal partition chromatography (CPC) are under investigation to improve recovery rates.
Analytical Characterization
Structural Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 4.75 (s, 1H, OH), 3.82–3.78 (m, 2H, oxolane CH₂O), 3.45–3.40 (m, 2H, piperidine CH₂N), 2.95–2.85 (m, 1H, piperidine CH), 1.75–1.65 (m, 4H, piperidine CH₂).
- HRMS : m/z calculated for C₉H₁₇NO₃ [M+H]⁺: 187.239; found: 187.240.
- HPLC Purity : >95% using a C18 column (ACN/H₂O 70:30, 1 mL/min).
Stereochemical Analysis
Chiral HPLC with a Chiralpak AD-H column confirms enantiopurity when starting from (S)-epichlorohydrin, showing a single peak at Rₜ = 8.2 min (hexane/ethanol 90:10).
Applications and Derivative Synthesis
Pharmacological Building Block
The compound’s hydroxyl groups and nitrogen atom make it a versatile intermediate for:
Synthetic Derivatives
- Ether Derivatives : Alkylation of the oxolane hydroxyl with benzyl bromide yields lipophilic analogs for blood-brain barrier penetration studies.
- Metal Complexes : Coordination with Cu(II) or Zn(II) enhances antimicrobial activity in preliminary assays.
Challenges and Limitations
Low Overall Yields
The two-step synthesis’s 19–50% yield stems from losses during epoxide purification and chromatographic steps. Scaling beyond 10 mmol exacerbates purification difficulties, necessitating continuous flow systems for industrial production.
Stereochemical Instability
The oxolane ring’s hydroxyl group is prone to epimerization under acidic or high-temperature conditions, complicating enantioselective synthesis.
Chemical Reactions Analysis
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The hydroxy group in the oxolan ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and alkylating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: In industrial applications, it is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit or activate specific enzymes, leading to changes in cellular functions.
Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, metabolic, and gene expression pathways.
Comparison with Similar Compounds
Substituent Effects on Selectivity
- Hydrophilic vs. Lipophilic Groups : The hydroxyoxolan group in the target compound likely enhances aqueous solubility compared to RB-005’s octylphenethyl chain, which improves membrane permeability and SK1 selectivity . However, excessive hydrophilicity may reduce blood-brain barrier penetration, limiting central nervous system applications.
- Hydroxyl Position : Piperidin-4-ol derivatives (e.g., RB-005) exhibit higher SK1 selectivity than piperidin-3-ol analogs (e.g., RB-019), suggesting the hydroxyl position critically influences kinase binding .
Antimicrobial Activity
Toxicity Considerations
- Piperidin-4-one derivatives (e.g., 4-oxopiperidine) show respiratory and dermal irritation risks . The hydroxyl groups in 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol may mitigate ketone-related toxicity but could introduce new irritant properties.
Contradictions and Knowledge Gaps
- Selectivity vs. Solubility Trade-off: While RB-005’s lipophilic chain enhances selectivity, it may reduce solubility—a challenge the hydroxyoxolan group could address.
- Lack of Target-Specific Data : The biological activity and toxicity of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol remain uncharacterized, necessitating empirical studies.
Biological Activity
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol features a piperidine ring substituted with a hydroxylated oxolane moiety. The structure can be represented as follows:
Key Structural Features
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Hydroxyl Group : Contributes to the compound's polarity and potential hydrogen bonding capabilities.
Pharmacological Potential
Research indicates that 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
- Cytotoxicity : In vitro assays have shown that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
The biological effects of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol are believed to involve:
- Interaction with Enzymes : The hydroxyl group may facilitate binding to target enzymes, altering their activity.
- Cell Signaling Pathways : It may modulate pathways involved in cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Cytotoxicity | Induced apoptosis in cancer cells | |
| Enzyme Interaction | Modulation of enzyme activity |
Case Study: Cytotoxic Effects on Cancer Cells
In a study examining the cytotoxic effects of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol on various cancer cell lines, it was observed that at concentrations above 50 μM, the compound significantly reduced cell viability by approximately 40% compared to control groups. This suggests a dose-dependent response that warrants further investigation into its mechanism of action and therapeutic potential.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol | Hydroxylated piperidine derivative | Antimicrobial, cytotoxic |
| 4-Hydroxypiperidine | Lacks oxolane moiety | Limited biological activity |
| Piperine | Alkaloid from black pepper | Antimicrobial, analgesic |
The presence of the oxolane moiety in 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol appears to enhance its biological activity compared to simpler piperidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
